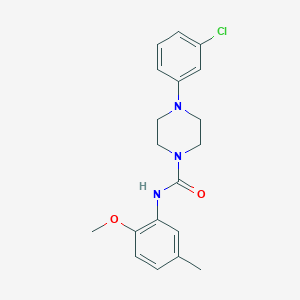
4-(3-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and has been used in scientific research to study the effects of serotonin receptors in the brain. TFMPP has been found to have a range of biochemical and physiological effects, and its mechanism of action has been studied extensively.
Mécanisme D'action
4-(3-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide acts as a partial agonist for the 5-HT1B and 5-HT2C receptors, which are G-protein coupled receptors that are involved in the regulation of serotonin neurotransmission. This compound binds to these receptors and activates them, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects, including the modulation of serotonin neurotransmission, the regulation of mood and appetite, and the induction of sleep. This compound has been shown to increase serotonin release in the brain, leading to an increase in mood and a decrease in anxiety. It has also been found to decrease food intake and induce sleep in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide has several advantages for use in lab experiments. It is a selective agonist for the 5-HT1B and 5-HT2C receptors, which allows for the specific study of these receptors. This compound is also relatively easy to synthesize and purify, making it readily available for use in research. However, this compound has some limitations for use in lab experiments. It has a relatively short half-life, which may limit its usefulness in certain experiments. Additionally, this compound has been found to have some off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 4-(3-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide. One area of interest is the study of the effects of this compound on the regulation of mood and anxiety in humans. This compound has been found to have anxiolytic effects in animal models, and further research is needed to determine whether these effects translate to humans. Another area of interest is the study of the effects of this compound on appetite regulation. This compound has been found to decrease food intake in animal models, and further research is needed to determine whether this effect can be translated to humans. Finally, there is interest in the development of more selective agonists for the 5-HT1B and 5-HT2C receptors, which may have fewer off-target effects and be more useful for studying these receptors in lab experiments.
Méthodes De Synthèse
The synthesis of 4-(3-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide involves the reaction of 3-chlorophenylpiperazine with 2-methoxy-5-methylbenzoyl chloride in the presence of a base such as sodium carbonate. The resulting product is then purified using column chromatography to obtain this compound in its pure form.
Applications De Recherche Scientifique
4-(3-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide has been used extensively in scientific research to study the effects of serotonin receptors in the brain. It is a selective agonist for the 5-HT1B and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and sleep. This compound has been used to study the effects of these receptors on behavior, cognition, and neurochemistry.
Propriétés
IUPAC Name |
4-(3-chlorophenyl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-14-6-7-18(25-2)17(12-14)21-19(24)23-10-8-22(9-11-23)16-5-3-4-15(20)13-16/h3-7,12-13H,8-11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWUKPGIHHCKAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-3-{[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}-6-methylpyridin-2(1H)-one](/img/structure/B5329192.png)
![1-(4-fluorophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one](/img/structure/B5329198.png)
![2-({[(4-ethylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5329199.png)
![2'-fluoro-N-[(1S*,2R*)-2-(tetrahydro-2H-pyran-4-ylamino)cyclobutyl]-2-biphenylcarboxamide](/img/structure/B5329202.png)
![5-[2-(ethylthio)propyl]-2-[1-(1-pyrrolidinyl)butylidene]-1,3-cyclohexanedione](/img/structure/B5329203.png)
![N-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5329210.png)
![2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5329217.png)
![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide](/img/structure/B5329227.png)
![3-[2-chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate](/img/structure/B5329229.png)

![5-[1-(4-amino-2-pyrimidinyl)-4-piperidinyl]-4-benzyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5329235.png)

![1-[(3-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5329271.png)
![3-(3-methoxy-2-methylbenzoyl)-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5329279.png)